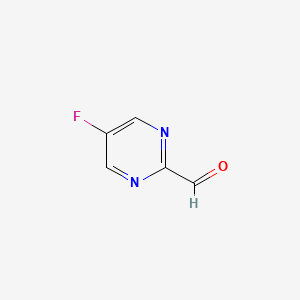![molecular formula C18H20BrN B1392458 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide CAS No. 891503-79-0](/img/structure/B1392458.png)
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Photovoltaic and Photoelectric Applications
Dye-Sensitized Solar Cells : Compounds similar to 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide have been used as sensitizers in dye-sensitized solar cells to improve photoelectric conversion efficiency. A study demonstrated that these compounds can generate high power conversion efficiency under specific illumination conditions, indicating their potential in solar energy applications (Wu et al., 2009).
Photoelectric Conversion Properties : Another study investigated the photophysical and electrochemical properties of hemicyanine dyes related to this compound. The absorption spectra and the subsequent photoelectric conversion yield were significantly enhanced when these dyes were adsorbed onto a TiO2 electrode (Yao et al., 2003).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : Indolium-based ionic liquids, closely related to the compound , have been synthesized and characterized for their inhibitory effects on the corrosion of mild steel in acidic medium. These compounds showed a significant ability to prevent corrosion, dependent on their structure (Ahmed et al., 2019).
Fluorescent Probing and Imaging
Ratiometric Fluorescence Probe : A study developed a fluorescent probe based on benz[e]indolium for monitoring cyanide ion in live cells. This probe exhibited high selectivity and sensitivity for cyanide sensing, demonstrating its potential for environmental and biological monitoring (Chao et al., 2016).
Benzoyl Peroxide Detection and Imaging : A near-infrared fluorescence probe was developed using an indolium-based compound for detecting benzoyl peroxide in samples and for fluorescence imaging in living cells and zebrafish. This highlights its potential in medical and environmental applications (Tian et al., 2017).
特性
IUPAC Name |
1,2,3-trimethyl-1-prop-2-enylbenzo[e]indol-3-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N.BrH/c1-5-12-18(3)13(2)19(4)16-11-10-14-8-6-7-9-15(14)17(16)18;/h5-11H,1,12H2,2-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNGBNKGPFPTIL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)CC=C)C3=CC=CC=C3C=C2)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Amino-4-(ethylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1392377.png)




![1-[2-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1392385.png)
![1-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1392388.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392389.png)
![1-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1392390.png)


![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

